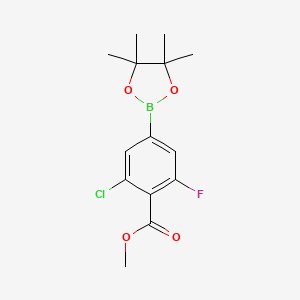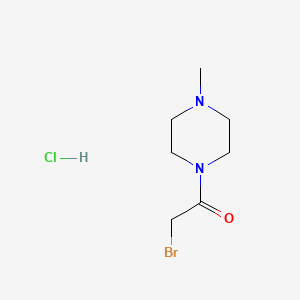
2,2,3-Trifluorobenzodioxan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trifluorobenzodioxan (TFB) is a heterocyclic compound belonging to the family of organofluorine compounds. It is a colorless liquid with a boiling point of 93°C, a melting point of -36°C, and a density of 1.3 g/cm3. TFB is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. It is also used as a reagent in organic synthesis, due to its unique properties.
作用機序
The mechanism of action of 2,2,3-Trifluorobenzodioxan is not fully understood. However, it is believed that this compound acts as a hydrogen-bond acceptor and a hydrogen-bond donor. It can also interact with other molecules through van der Waals forces, dipole–dipole interactions, and π-π stacking interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can interact with proteins and other biomolecules, leading to changes in their structure and function. It has also been suggested that this compound may have an effect on the metabolism of certain drugs, leading to an increase or decrease in their bioavailability.
実験室実験の利点と制限
The advantages of using 2,2,3-Trifluorobenzodioxan in laboratory experiments include its low cost and its ability to solubilize poorly soluble compounds. Additionally, this compound is a stable compound, making it suitable for long-term storage. The main limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
The future directions for 2,2,3-Trifluorobenzodioxan include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery, catalysis, and materials science. Additionally, further research into the synthesis of this compound and its derivatives is needed. Finally, further research into the safety and toxicity of this compound is needed in order to ensure its safe use in laboratory experiments and commercial applications.
合成法
2,2,3-Trifluorobenzodioxan can be synthesized by several methods, such as the Sandmeyer reaction, the Buchwald–Hartwig reaction, the Sonogashira coupling, and the Stille reaction. The Sandmeyer reaction involves the reaction of an aryl halide with cuprous cyanide in the presence of a base, such as sodium carbonate. The Buchwald–Hartwig reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. The Sonogashira coupling involves the reaction of an aryl halide with an alkynyl halide in the presence of a palladium catalyst. The Stille reaction involves the reaction of an aryl halide with an organostannane in the presence of a palladium catalyst.
科学的研究の応用
2,2,3-Trifluorobenzodioxan is used in a variety of scientific research applications, such as drug delivery, catalysis, and materials science. In drug delivery applications, this compound is used as a solubilizing agent for poorly soluble drugs. It is also used as a stabilizing agent for proteins, peptides, and other biomolecules. In catalysis applications, this compound is used as a ligand in transition metal-catalyzed reactions. In materials science, this compound is used as a monomer for the synthesis of polymers and as a fluorinated solvent for the synthesis of nanoparticles.
特性
IUPAC Name |
2,3,3-trifluoro-2H-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-7-8(10,11)13-6-4-2-1-3-5(6)12-7/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNYJGNZFYCMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)








![2-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6325523.png)


![8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6325540.png)